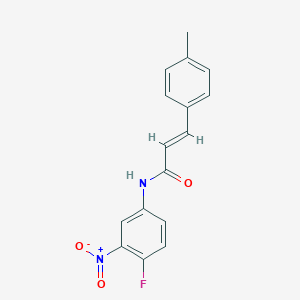![molecular formula C15H15N3O4S B5841519 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B5841519.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone is a chemical compound belonging to the class of pyrimidine derivatives. It is commonly referred to as DMNPE-caged compound. It has been widely used in scientific research as a photosensitive molecule for controlling biological systems with high temporal and spatial resolution.
作用機序
The mechanism of action of DMNPE-caged compound involves the release of bioactive molecules upon activation by light. The compound contains a photosensitive group that undergoes a photochemical reaction upon exposure to light. This reaction results in the cleavage of a chemical bond, which releases the bioactive molecule. The spatial and temporal resolution of the reaction can be controlled by adjusting the wavelength, intensity, and duration of the light exposure.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMNPE-caged compound depend on the bioactive molecule that is released upon activation. For example, the compound can be used to release neurotransmitters such as glutamate or GABA, which can activate or inhibit neuronal activity. It can also be used to release second messengers such as cAMP or Ca2+, which can activate intracellular signaling pathways. The compound has been used to study a wide range of biological processes, including synaptic transmission, ion channel function, enzyme activity, and gene expression.
実験室実験の利点と制限
The advantages of using DMNPE-caged compound in lab experiments include high temporal and spatial resolution, precise control of biochemical events, and the ability to study biological systems in their native environment. The compound can be used to study complex biological processes that are difficult to observe with traditional techniques. However, there are also some limitations to using DMNPE-caged compound. The compound requires specialized equipment and expertise to use effectively, and the photochemical reaction can cause damage to living cells and tissues if not properly controlled.
将来の方向性
There are many potential future directions for research on DMNPE-caged compound. Some possible areas of investigation include the development of new caged compounds with improved properties, the application of caged compounds to study disease processes, and the integration of caged compounds with other imaging and manipulation techniques. Additionally, the use of DMNPE-caged compound in combination with optogenetics, a technique that uses light to control neuronal activity, could lead to new insights into the function of the nervous system.
合成法
The synthesis of DMNPE-caged compound involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with 4-methoxy-3-nitrobenzoyl chloride in the presence of triethylamine. The reaction yields a yellow crystalline compound that is purified by column chromatography. The purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.
科学的研究の応用
DMNPE-caged compound has been widely used in scientific research as a photosensitive molecule for controlling biological systems with high temporal and spatial resolution. It is used to study the function and dynamics of proteins, enzymes, and other biomolecules in living cells and tissues. The compound is activated by light, which triggers the release of bioactive molecules such as neurotransmitters, second messengers, and ions. This allows researchers to precisely control the timing and location of biochemical events in living systems.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methoxy-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-6-10(2)17-15(16-9)23-8-13(19)11-4-5-14(22-3)12(7-11)18(20)21/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGGKKQDXAIYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5841447.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5841462.png)
![2,5-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5841470.png)
![N-{[(3,4-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5841473.png)
![5-(4-chlorophenyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5841483.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5841498.png)
![N-[4-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B5841502.png)
![2,2-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5841505.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)
![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)

![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)